molecular formula C6H16P2 B1345682 1,2-Bis(dimethylphosphino)ethane CAS No. 23936-60-9

1,2-Bis(dimethylphosphino)ethane

Cat. No.: B1345682
CAS No.: 23936-60-9
M. Wt: 150.14 g/mol
InChI Key: ZKWQSBFSGZJNFP-UHFFFAOYSA-N
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Description

1,2-Bis(dimethylphosphino)ethane is a diphosphine ligand commonly used in coordination chemistry. It is a colorless, air-sensitive liquid that is soluble in organic solvents. The compound has the chemical formula C₆H₁₆P₂ and a molar mass of 150.14 g/mol .

Biochemical Analysis

Biochemical Properties

1,2-Bis(dimethylphosphino)ethane plays a significant role in biochemical reactions, particularly as a ligand in metal complexes. It interacts with various enzymes and proteins, forming stable complexes that can influence the activity of these biomolecules. For instance, it forms complexes with metals like nickel, manganese, and vanadium, which can then interact with enzymes involved in redox reactions . The nature of these interactions often involves coordination bonds between the phosphine groups of this compound and the metal centers of the enzymes or proteins.

Cellular Effects

The effects of this compound on cells and cellular processes are primarily mediated through its role in metal complexes. These complexes can influence cell function by modulating enzyme activity, affecting cell signaling pathways, and altering gene expression. For example, this compound complexes with nickel have been shown to impact cellular metabolism by inhibiting certain metabolic enzymes . Additionally, these complexes can affect cell signaling pathways by interacting with signaling proteins and altering their activity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with metal ions and biomolecules. The phosphine groups of this compound coordinate with metal centers, forming stable complexes that can inhibit or activate enzymes. These interactions can lead to changes in gene expression by modulating the activity of transcription factors and other regulatory proteins . Furthermore, this compound can influence enzyme activity by altering the conformation of the enzyme or by competing with natural substrates for binding sites.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard conditions, but it can degrade over time when exposed to air or moisture . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro studies where it is used to form metal complexes that modulate enzyme activity.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can form beneficial metal complexes that enhance enzyme activity and improve metabolic function. At high doses, this compound can exhibit toxic effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its role in metal complexes. These complexes can interact with enzymes involved in redox reactions, affecting metabolic flux and metabolite levels . For example, this compound complexes with manganese can influence the activity of superoxide dismutase, an enzyme involved in oxidative stress responses.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function . For instance, this compound can bind to metal transporters, facilitating its uptake and distribution within cells.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles, affecting its activity and function . For example, this compound can be localized to the mitochondria, where it forms complexes with mitochondrial enzymes and influences cellular respiration.

Preparation Methods

1,2-Bis(dimethylphosphino)ethane can be synthesized through several methods:

    Reaction with Methylmagnesium Iodide: This method involves the reaction of methylmagnesium iodide with 1,2-bis(dichlorophosphino)ethane. The reaction proceeds as follows[ \text{Cl}_2\text{PCH}_2\text{CH}_2\text{PCl}_2 + 4 \text{MeMgI} \rightarrow \text{Me}_2\text{PCH}_2\text{CH}_2\text{PMe}_2 + 4 \text{MgICl} ]

    Alkylation of Sodium Dimethylphosphide: Another method involves the alkylation of sodium dimethylphosphide.

Chemical Reactions Analysis

1,2-Bis(dimethylphosphino)ethane undergoes various chemical reactions:

Scientific Research Applications

Comparison with Similar Compounds

1,2-Bis(dimethylphosphino)ethane can be compared with several similar compounds:

These comparisons highlight the unique properties of this compound, such as its basicity and solubility in organic solvents.

Properties

IUPAC Name

2-dimethylphosphanylethyl(dimethyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16P2/c1-7(2)5-6-8(3)4/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWQSBFSGZJNFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(C)CCP(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70178649
Record name 1,2-Bis(dimethylphosphino)ethane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23936-60-9
Record name 1,2-Bis(dimethylphosphino)ethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23936-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Bis(dimethylphosphino)ethane
Source ChemIDplus
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Record name 1,2-Bis(dimethylphosphino)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70178649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Bis(dimethylphosphino)ethane
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Record name 1,2-BIS(DIMETHYLPHOSPHINO)ETHANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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